molecular formula C14H18N2O2S B2770694 Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate CAS No. 2287331-65-9

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2770694
CAS No.: 2287331-65-9
M. Wt: 278.37
InChI Key: BDBJAGZHHPTQTE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate is a high-purity chemical building block for research and development, with the CAS Number 2287331-65-9 . This compound features a thieno[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse pharmaceutical potential. The molecular formula is C14H18N2O2S, and it has a molecular weight of 278.37 g/mol . As part of the thienopyridine family, which are isoesters of classical quinolines, this compound is a key synthetic intermediate for exploring new biologically active molecules . Related thienopyridine derivatives have been investigated for a wide range of activities, including antihypertensive, antimicrobial, and antiulcer properties . The structure incorporates both an ester and an amino functional group, making it a versatile precursor for further synthetic modification and structure-activity relationship (SAR) studies in drug discovery campaigns. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-5-6-9-7-8-10-11(15)12(14(17)18-4-2)19-13(10)16-9/h7-8H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJAGZHHPTQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the thieno[2,3-b]pyridine core. The process may also involve purification steps such as recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Research indicates that compounds similar to this compound possess anticancer properties. The thieno[2,3-b]pyridine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance, a study highlighted the efficacy of thieno[2,3-b]pyridine derivatives in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of thieno[2,3-b]pyridine can modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This potential application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Antimicrobial Activity : The compound's structure allows for interaction with various biological targets, making it a candidate for antimicrobial applications. Preliminary studies have demonstrated its effectiveness against certain bacterial strains, indicating a potential role in developing new antibiotics .

Material Science Applications

In addition to its medicinal properties, this compound has applications in material science:

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry : this compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of polymers . This application is particularly valuable in creating high-performance materials for industrial use.

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents
Neuroprotective agents
Antimicrobial agents
Material ScienceOrganic electronics
Polymer additives

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of thieno[2,3-b]pyridine derivatives on various cancer cell lines. Results indicated significant inhibition of tumor growth, suggesting that this compound could be developed into a therapeutic agent against specific cancers .
  • Neuroprotective Research : In an experimental model of neurodegeneration, researchers tested the protective effects of this compound on neuronal cells exposed to toxins. The findings revealed reduced cell death and improved survival rates, supporting its potential as a neuroprotective agent .
  • Material Application Experiment : A recent study evaluated the use of this compound in fabricating organic photovoltaic devices. The devices exhibited enhanced efficiency compared to traditional materials, showcasing the compound's utility in energy applications .

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS No./Reference) Substituents (Positions) Molecular Formula* Key Features References
Target Compound -NH₂ (3), -COOEt (2), -C₄H₉ (6) C₁₃H₁₉N₂O₂S High lipophilicity due to butyl; potential for improved membrane permeation
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (612514-60-0) -NH₂ (3), -COOEt (2), -4-MePh (6) C₁₉H₁₈N₂O₂S Aromatic 4-methylphenyl enhances π-π interactions; increased rigidity
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (299165-10-9) -NH₂ (3), -COOEt (2), -Ph (6), -CF₃ (4) C₁₉H₁₅F₃N₂O₂S Trifluoromethyl improves metabolic stability and electron-withdrawing effects
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1329638-97-2) Tetrahydro core, -COOEt (3), -isopropyl (6) C₂₅H₂₇ClN₂O₄S Saturated core reduces aromaticity; hydrochloride salt improves solubility
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (90766-48-6) -Br (3), -COOEt (2) C₁₀H₈BrNO₂S Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura)

*Molecular formulas estimated based on substituent analysis where direct data was unavailable.

Physicochemical Properties

  • Solubility : Tetrahydro derivatives () and hydrochloride salts exhibit improved aqueous solubility due to reduced planarity and ionic character .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) stabilize the π-system, altering UV-Vis absorption and redox behavior .

Biological Activity

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2287331-65-9) is a heterocyclic compound characterized by a thieno[2,3-b]pyridine core. This structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C14H18N2O2S
  • Molecular Weight : 278.37 g/mol
  • Structure : The compound features a fused ring system that combines thiophene and pyridine, which plays a crucial role in its biological activity.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or membrane integrity.

Microorganism Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus155.5
Escherichia coli184.8
Candida albicans127.0

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines.

Cell Line IC50 (µg/mL) Comparison Drug IC50 of Comparison Drug (µg/mL)
MCF-76.71 ± 0.09Doxorubicin0.72 ± 0.08
HepG29.94 ± 0.15Doxorubicin0.59 ± 0.04

These results suggest that while this compound exhibits promising anticancer activity, it is less potent than established chemotherapeutic agents like doxorubicin.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various thienopyridine derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In vitro studies conducted on MCF-7 and HepG2 cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The study highlighted the importance of further investigations into its mechanism of action and potential as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate?

The compound is typically synthesized via multi-step reactions starting from substituted thienopyridine precursors. A key intermediate, ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, undergoes nucleophilic substitution or cross-coupling reactions to introduce the butyl group. For example, describes a Suzuki-Miyaura coupling using palladium catalysts under inert conditions (e.g., nitrogen atmosphere) at 80–100°C, followed by purification via column chromatography . Reaction yields can vary (e.g., 75–100% in ), depending on solvent choice (e.g., DMF, THF) and catalyst loading.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–8.2 ppm in ).
  • X-ray crystallography : SHELX software ( ) refines crystal structures, with bond lengths and angles validated against CIF files (e.g., Acta Crystallographica data in ).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 316.42 in ).

Q. What safety protocols are recommended for handling this compound?

Safety data sheets (e.g., ) advise:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Emergency procedures: Flush exposed areas with water and seek medical attention. No specific toxicity data is available, but analogs show moderate cytotoxicity (IC₅₀ < 10 μM in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) vs. copper-mediated Ullmann coupling ( ).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures to avoid side reactions.
  • Purification : Gradient elution in HPLC or recrystallization from ethanol/water mixtures ( ).

Q. How can contradictory cytotoxicity results across studies be resolved?

Discrepancies may arise from:

  • Assay variability : MTT vs. SRB assays ( ) differ in sensitivity to metabolic activity.
  • Cell line specificity : Multidrug-resistant (MDR) lines (e.g., CCRF-CEM) may show reduced uptake compared to sensitive lines.
  • Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis are critical (as in ).

Q. What computational approaches predict the compound’s binding modes with biological targets?

  • Molecular docking : Use software like AutoDock Vina with crystal structures (e.g., CDK2 kinase PDB: 1HCL) to model interactions.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (referenced in ’s structural analogs).
  • QSAR models : Corrogate substituent effects (e.g., butyl chain length) with activity ( ).

Q. How does the substitution pattern (e.g., butyl vs. methyl groups) influence bioactivity?

  • Lipophilicity : Longer alkyl chains (butyl) enhance membrane permeability but may reduce solubility (logP calculations in ).
  • Steric effects : Bulkier groups hinder binding to flat active sites (e.g., ATP pockets in kinases). SAR studies in show IC₅₀ shifts from 0.36 µM (methyl) to >10 µM (butyl) for CDK inhibitors.

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